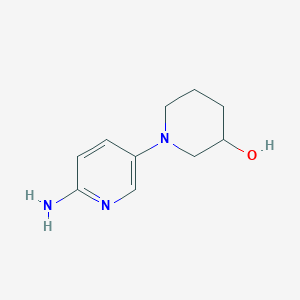
1-(6-Aminopyridin-3-yl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopyridin-3-yl)piperidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as AP3 or 1-AP3, and it is a potent inhibitor of a specific type of ion channel called the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in many physiological processes, including learning, memory, and pain perception, making AP3 an important tool for studying these processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: Innovative methods for synthesizing compounds structurally related to 1-(6-Aminopyridin-3-yl)piperidin-3-ol have been developed, emphasizing the importance of these compounds in medicinal chemistry. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a diamine of significant interest, has been proposed, demonstrating the evolving synthesis techniques in this field (Smaliy et al., 2011).
- Chemical Reactions and Derivatives: Research has shown the creation of various derivatives through chemical reactions involving compounds akin to 1-(6-Aminopyridin-3-yl)piperidin-3-ol. These reactions contribute to the development of bioactive natural products and organic materials, highlighting the versatility of these compounds in chemical synthesis (Bolliger et al., 2011).
Biological and Pharmaceutical Applications
- Antiviral Properties: Research into related compounds has identified significant HIV-1 RT inhibitory properties, showcasing the potential of these types of compounds in antiviral therapies. This underlines the relevance of 1-(6-Aminopyridin-3-yl)piperidin-3-ol in medicinal research (Saari et al., 1992).
- Antiproliferative Activity: The synthesis and evaluation of derivatives have revealed potential antiproliferative activities, particularly against various cancer cell lines. This suggests the potential use of these compounds in cancer research and treatment (El-Sayed et al., 2014).
- Antimicrobial Properties: Novel compounds with structures similar to 1-(6-Aminopyridin-3-yl)piperidin-3-ol have demonstrated antimicrobial activities, indicating the potential for use in combating microbial infections (Bhasker et al., 2018).
Optical and Material Science Applications
- Optical Properties: Certain derivatives exhibit unique optical properties, such as fluorescence, which can be tailored for specific applications in material sciences and photonics (Palion-Gazda et al., 2019).
Propriétés
IUPAC Name |
1-(6-aminopyridin-3-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-4-3-8(6-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKMRESICMIUFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyridin-3-yl)piperidin-3-ol | |
CAS RN |
1154145-37-5 |
Source


|
| Record name | 1-(6-aminopyridin-3-yl)piperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)
![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2367370.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367372.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)
![1,4-dimethyl-9-[3-(trifluoromethyl)benzyl]-9H-carbazole](/img/structure/B2367375.png)
![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)



